molecular formula C15H18N4O4 B2374506 4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one CAS No. 103585-22-4

4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B2374506
CAS No.: 103585-22-4
M. Wt: 318.333
InChI Key: HLIFKBPTGXCRCN-UHFFFAOYSA-N
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Description

4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone core, a morpholine ring, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone core, the introduction of the nitrophenyl group, and the attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-containing compounds.

Scientific Research Applications

4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular mechanisms depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives, morpholine-containing compounds, and nitrophenyl-substituted molecules. Examples include:

  • 4-methyl-3-(4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one
  • 4-methyl-3-(4-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one
  • 3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one

Uniqueness

The uniqueness of 4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-10-8-14(20)16-17-15(10)11-2-3-12(13(9-11)19(21)22)18-4-6-23-7-5-18/h2-3,9-10H,4-8H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIFKBPTGXCRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 12.2 parts of 4(4-morpholino-3-nitrophenyl)-4-oxo-3-methylbutanoic acid, 3.8 parts of hydrazine hydrate in 50 parts by volume of absolute ethanol is heated at reflux for 4 hours, cooled and filtered. The solid product is collected, washed with hexane and dried at 80° C. under vacuum to give 6-(4-morpholino-3-nitrophenyl)-4,5-dihydro-5-methyl-3(2H)pyridazinone melting at 223°-225° C. Recrystallisation from a mixture of ethanol and dimethylformamide raises the melting point to 225°-227° C.
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